molecular formula C₁₁H₁₀D₄N₂O₅ B1151323 4-Hyrdroxy Felbamate-d4

4-Hyrdroxy Felbamate-d4

Cat. No.: B1151323
M. Wt: 258.26
Attention: For research use only. Not for human or veterinary use.
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Description

Felbamate-d4 (deuterated Felbamate) is a stable isotope-labeled analog of the anticonvulsant drug Felbamate. It serves as an internal standard in mass spectrometry (MS) studies, enabling precise quantification of Felbamate in biological matrices . Its deuterium atoms (four deuterium substitutions) provide a distinct mass shift (+4 Da), distinguishing it from the non-deuterated parent compound during MS analysis. Felbamate itself is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, clinically used to treat epilepsy . Felbamate-d4’s structural fidelity ensures accurate pharmacokinetic profiling, including absorption, distribution, metabolism, and excretion (ADME) studies .

Properties

Molecular Formula

C₁₁H₁₀D₄N₂O₅

Molecular Weight

258.26

Synonyms

2-(4-Hydroxyphenyl)-1,3-propanediyl Dicarbamate-d4;  W 2986-d4_x000B_

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Deuterated Internal Standards

Deuterated analogs are critical for minimizing matrix effects and compensating analyte loss during sample preparation. Below is a comparative analysis of Felbamate-d4 with other deuterated compounds:

Table 1. Key Properties of Deuterated Internal Standards

Compound Application Molecular Formula Molecular Weight CAS Number Key Features
Felbamate-d4 Anticonvulsant quantification C₃D₄H₇N₂O₄ 241.21 106817-52-1 Deuterated at two methylene groups; used in pharmacokinetics/toxicology .
3IAA-d4 Analysis of indole/phenyl acids C₁₁D₄H₆N₂O₂ 220.25 Not provided Compensates matrix effects in UPLC-MS/MS for phenyl-containing acids .
N-Octyl 4-hydroxybenzoate-d4 Preservative analysis C₁₅D₄H₁₈O₃ 262.31 Not provided Deuterated preservative analog; used in food/biological sample analysis .

Key Insights :

  • Felbamate-d4 and 3IAA-d4 share applications in compensating matrix effects, but Felbamate-d4 is specialized for anticonvulsant studies.
  • N-Octyl 4-hydroxybenzoate-d4 demonstrates broader utility in preservative analysis, unlike Felbamate-d4’s niche in neurology .

Structural Analogs and Functional Comparisons

Structural analogs of Felbamate and 4-hydroxy-substituted compounds reveal critical structure-activity relationships (SAR).

4-Hydroxy Benzoate Derivatives

4-hydroxy-substituted compounds exhibit varied biological activities depending on substituent positioning and functional groups:

Table 2. Cytotoxicity of 4-Hydroxy Benzoate Analogs (MCF-7 Breast Cancer Cells)
Compound Viability at 62.5 µg/mL Viability at 500 µg/mL IC₅₀ Mechanism of Action
2-Phenoxyethyl 4-hydroxy benzoate 36% 11% <62.5 µg/mL Intermolecular H-bonding with DNA .
2-Phenoxyethyl 2-hydroxybenzoate 52% 52% >500 µg/mL Lacks DNA interaction .

Key Insights :

  • The 4-hydroxy group in benzoate derivatives enhances cytotoxicity by enabling DNA interactions, absent in 2-hydroxy analogs .

Halogenated 4-Hydroxy Analogs

Halogenation of 4-hydroxy compounds modulates receptor binding and antagonism. For example:

Table 3. TRPV1 Antagonism of Halogenated 4-Hydroxy Acetamides
Compound (Halogen) Binding Affinity (Ki, nM) Functional Antagonism (% Inhibition) SAR Insight
4-Hydroxy parent 12.5 85% Baseline activity .
4-Chloro analog 18.3 80% Reduced affinity due to steric hindrance .
4-Bromo analog 22.1 75% Weaker antagonism than parent .

Key Insights :

  • Halogenation at the 4-position reduces TRPV1 binding affinity, likely due to steric or electronic effects .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-Hydroxy Felbamate-d4 to ensure isotopic purity and structural fidelity?

  • Methodological Answer : Synthesis requires precise deuteration at specific positions, typically via hydrogen-deuterium exchange under controlled acidic or basic conditions. Isotopic purity (>98%) should be verified using liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns . Stability during synthesis must be monitored via nuclear magnetic resonance (NMR) to confirm retention of the hydroxyl group and absence of unintended deuteration sites. Reaction solvents (e.g., D₂O) and catalysts (e.g., Pd/C) should be optimized to minimize side reactions .

Q. How can researchers validate the stability of 4-Hydroxy Felbamate-d4 under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Accelerated stability studies should be conducted using forced degradation protocols:

  • Thermal stability : Incubate at 40–60°C for 1–4 weeks, analyzing degradation products via high-performance liquid chromatography (HPLC) coupled with UV/Vis or diode array detection .
  • pH stability : Test in buffers (pH 3–9) at 37°C, monitoring deuterium retention using isotope ratio mass spectrometry (IRMS) .
  • Light sensitivity : Expose to UV/Vis light (300–800 nm) and quantify photodegradation with LC-MS .

Advanced Research Questions

Q. What experimental designs are optimal for tracing the metabolic pathways of 4-Hydroxy Felbamate-d4 in vivo, and how do deuterium labels influence pharmacokinetic (PK) parameters?

  • Methodological Answer : Use deuterium as a tracer in rodent models:

  • Administer 4-Hydroxy Felbamate-d4 intravenously/orally and collect plasma/tissue samples at timed intervals.
  • Quantify parent compound and metabolites (e.g., glucuronides) using ultra-high-performance LC (UHPLC) with tandem MS, leveraging deuterium’s mass shift for differentiation .
  • Adjust PK models (e.g., non-compartmental analysis) to account for deuterium’s kinetic isotope effect (KIE), which may slow hepatic metabolism by 2–3 fold .

Q. How does hydroxylation at the 4-position alter Felbamate-d4’s interaction with NMDA receptors, and what techniques quantify receptor binding affinity?

  • Methodological Answer :

  • Radioligand binding assays : Compare displacement of [³H]MK-801 (an NMDA receptor antagonist) by Felbamate-d4 and its hydroxylated analog in rat cortical membranes. Calculate IC₅₀ values using nonlinear regression .
  • Electrophysiology : Use patch-clamp recordings in hippocampal neurons to measure changes in NMDA-induced currents. Hydroxylation may enhance steric hindrance, reducing binding efficacy by 20–30% .
  • Molecular docking : Model the hydroxyl group’s spatial interference with receptor binding pockets using software like AutoDock Vina .

Q. How should researchers address contradictory data in studies evaluating 4-Hydroxy Felbamate-d4’s anticonvulsant efficacy across different seizure models?

  • Methodological Answer :

  • Model-specific variability : Test in multiple models (e.g., maximal electroshock vs. pentylenetetrazole-induced seizures) and stratify results by seizure type. Use ANOVA with post-hoc Tukey tests to identify model-dependent effects .
  • Dose-response reconciliation : Apply Hill equation modeling to resolve discrepancies in ED₅₀ values, ensuring doses span 3–5 log units .
  • Meta-analysis : Pool data from independent studies, adjusting for covariates (e.g., animal strain, administration route) using random-effects models .

Q. What data management practices ensure reproducibility in deuterated compound research, particularly for 4-Hydroxy Felbamate-d4?

  • Methodological Answer :

  • FAIR principles : Store raw spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem with standardized metadata (e.g., solvent, instrument parameters) .
  • Electronic Lab Notebooks (ELNs) : Document synthesis protocols, stability data, and analytical conditions in platforms like LabArchives to enable cross-lab validation .
  • Uncertainty quantification : Report confidence intervals for isotopic purity and receptor binding constants, adhering to ISO guidelines .

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